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Compound of Interest

Compound Name: 4-Chlorocyclohexanol

Cat. No.: B1345108

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to
Physical and Spectroscopic Properties

In the realm of chemical research and drug development, a thorough understanding of a
molecule's properties is paramount. 4-Chlorocyclohexanol, a halogenated cyclic alcohol,
serves as a valuable building block in organic synthesis. This guide provides a detailed
comparison of its experimentally determined properties versus those predicted through
computational modeling. By presenting both datasets side-by-side, we aim to offer researchers
a comprehensive resource to evaluate the accuracy of computational methods and to inform
decisions in experimental design.

At a Glance: Experimental vs. Computational Data

The following tables summarize the available quantitative data for the trans and cis isomers of
4-Chlorocyclohexanol. It is important to note that a complete experimental dataset for the cis
isomer is not readily available in the public domain.

Table 1: Physical Properties of trans-4-Chlorocyclohexanol
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Computational

Property Experimental Value Method
Value
Melting Point 83 °C -21.89 °C Joback
. _ 105-107 °C at 0.029
Boiling Point 208.02 °C Joback
bar[1]
logP (Octanol/Water) Not Found 1.529 Crippen
Table 2: Physical Properties of cis-4-Chlorocyclohexanol
. Computational
Property Experimental Value Method
Value
Melting Point Not Found -21.89 °C Joback
Boiling Point Not Found 208.02 °C Joback
logP (Octanol/Water) Not Found 1.529 Crippen

Table 3: Predicted *H NMR Chemical Shifts (ppm) for 4-Chlorocyclohexanol Isomers

trans-4-
Proton Chlorocyclohexanol
(Predicted)

cis-4-Chlorocyclohexanol
(Predicted)

H1 (CH-OH) 36-4.1 3.8-43
H4 (CH-CI) 3.8-43 42-4.7
Cyclohexyl H 1.2-22 1.3-23

Table 4: Predicted 13C NMR Chemical Shifts (ppm) for 4-Chlorocyclohexanol Isomers
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trans-4-
Carbon Chlorocyclohexanol
(Predicted)

cis-4-Chlorocyclohexanol
(Predicted)

C1 (CH-OH) 68 - 72 65 - 69
C4 (CH-CI) 60 - 64 58 - 62
C2, C6, C3, C5 30 - 45 28 - 43

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and

computational data for a chemical compound like 4-Chlorocyclohexanol.
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Caption: Workflow for comparing experimental and computational data.
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Experimental Protocols

While specific experimental protocols for the cited data on 4-Chlorocyclohexanol are not
detailed in the source literature, the following are standard laboratory procedures for the
determination of these properties.

Melting Point Determination: A small, finely powdered sample of the substance is packed into a
capillary tube and placed in a melting point apparatus. The temperature is gradually increased,
and the range from the temperature at which the first drop of liquid appears to the temperature
at which the entire sample is liquid is recorded as the melting point range. For a pure
substance, this range is typically narrow.

Boiling Point Determination: The boiling point is determined by heating the liquid in a flask
equipped with a condenser and a thermometer. The temperature at which the liquid and vapor
phases are in equilibrium at a given external pressure is recorded as the boiling point. For
reduced pressure boiling points, a vacuum is applied to the system.

Infrared (IR) Spectroscopy: An IR spectrum is obtained by passing a beam of infrared radiation
through a sample. The absorption of radiation at specific wavenumbers corresponds to the
vibrational frequencies of the chemical bonds within the molecule. The resulting spectrum is a
plot of absorbance or transmittance versus wavenumber and is used to identify functional
groups.

Mass Spectrometry (MS): In mass spectrometry, a sample is ionized, and the resulting ions are
separated based on their mass-to-charge ratio. The resulting mass spectrum is a plot of ion
intensity versus mass-to-charge ratio, which provides information about the molecular weight
and fragmentation pattern of the compound.

Computational Methods

The computational data presented in this guide were obtained using established predictive
models.

Joback Method: The Joback method is a group contribution method used to estimate various
thermophysical properties of pure organic compounds. It predicts properties such as normal
boiling point, melting point, critical temperature, and enthalpy of formation by summing the
contributions of different functional groups present in the molecule.
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Crippen Method: The Crippen method is an atom-based approach for the calculation of the
octanol-water partition coefficient (logP). It calculates logP by summing the contributions of
individual atoms, which are classified based on their local environment.

NMR Spectra Prediction: Predicted *H and 3C NMR spectra are generated using
computational chemistry software that solves the Schrédinger equation for the molecule in a
magnetic field. These calculations can predict the chemical shifts and coupling constants of the
nuclei, providing a theoretical spectrum that can be compared with experimental data.

Discussion and Conclusion

The comparison between the available experimental and computational data for 4-
Chlorocyclohexanol reveals some interesting points. For the trans isomer, there is a
significant discrepancy between the experimental melting point of 83 °C and the
computationally predicted value of -21.89 °C by the Joback method. This highlights a limitation
of group contribution methods, which may not accurately account for the specific intermolecular
interactions in the crystalline solid state, especially for cyclic and substituted molecules.

The boiling point also shows a notable difference, though the experimental value was
determined under reduced pressure. Extrapolating the experimental boiling point to
atmospheric pressure is not straightforward, making a direct comparison with the Joback
prediction challenging.

The lack of comprehensive experimental data for the cis isomer of 4-Chlorocyclohexanol
underscores the value of computational methods. While the accuracy of the predicted values
should be considered with caution, they provide a useful starting point for researchers when
experimental data is unavailable. The predicted NMR data, for instance, can aid in the
preliminary identification of isomers and in the interpretation of experimental spectra.

In conclusion, while computational methods provide a rapid and cost-effective means of
estimating the properties of chemical compounds, experimental validation remains the gold
standard. This guide demonstrates that a combined approach, leveraging the strengths of both
experimental and computational techniques, is the most effective strategy for the
comprehensive characterization of molecules like 4-Chlorocyclohexanol. Researchers are
encouraged to use computational predictions as a guide but to rely on experimental data for
definitive conclusions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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